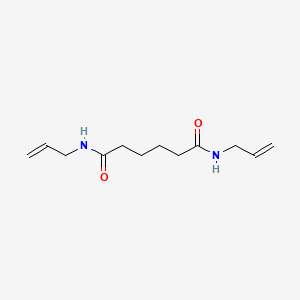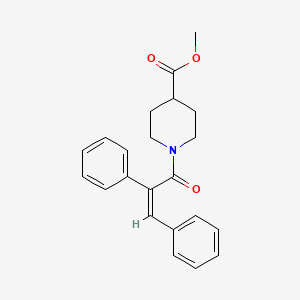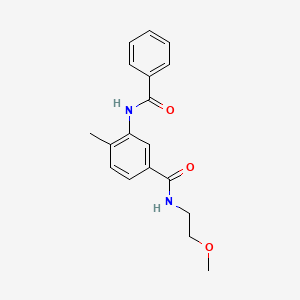![molecular formula C19H18ClN3O2 B4644213 1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4644213.png)
1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, commonly known as CP-1, is a chemical compound that belongs to the pyrazole class of organic compounds. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. CP-1 has been extensively studied for its potential applications in the treatment of various inflammatory diseases, including arthritis, cancer, and Alzheimer's disease.
Wirkmechanismus
CP-1 exerts its anti-inflammatory and anti-cancer effects by inhibiting the enzyme 1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, which is responsible for the production of prostaglandins that cause inflammation and promote the growth and proliferation of cancer cells. By inhibiting 1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, CP-1 reduces inflammation, pain, and fever, and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CP-1 has been shown to have a variety of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. It also inhibits the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. CP-1 has been shown to reduce the formation of amyloid plaques in Alzheimer's disease, which are responsible for the cognitive decline associated with the disease.
Vorteile Und Einschränkungen Für Laborexperimente
CP-1 has several advantages for lab experiments, including its potent inhibitory effects on 1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, its ability to induce apoptosis in cancer cells, and its ability to reduce inflammation and pain. However, CP-1 also has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of CP-1. One area of research is the development of more potent and selective 1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide inhibitors that have fewer side effects than current drugs. Another area of research is the development of new drugs that target multiple pathways involved in inflammation and cancer, which may be more effective than single-target drugs like CP-1. Finally, there is a need for more research on the safety and toxicity of CP-1, particularly in humans, to determine its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
CP-1 has been extensively studied for its potential applications in the treatment of various inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and pain in arthritis, and prevent the formation of amyloid plaques in Alzheimer's disease. CP-1 has also been studied for its potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-9-14(2)11-16(10-13)21-19(24)18-7-8-23(22-18)12-25-17-5-3-15(20)4-6-17/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXIVEKVNXWPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4644132.png)

![5-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4644149.png)

![2-{4-[(isobutylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4644156.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)propanamide](/img/structure/B4644177.png)
![2-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B4644185.png)
![5-[(5-methyl-2-furyl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4644190.png)
![6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4644197.png)
![3-[(2,3-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4644205.png)

![(5-{2-[(4-chlorophenyl)thio]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4644211.png)
![1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4644217.png)
